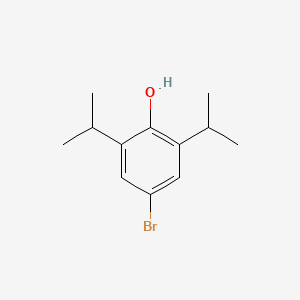

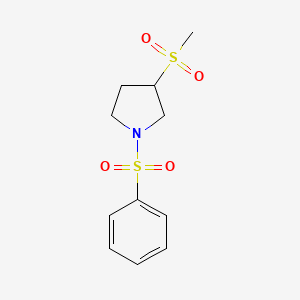

![molecular formula C14H10N6O2 B2506391 4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034414-36-1](/img/structure/B2506391.png)

4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C14H10N6O2 . It has an average mass of 294.268 Da and a monoisotopic mass of 294.086517 Da . This compound is related to the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified as a potential inhibitor in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in the literature . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The synthesis process involves a structure-based virtual screening made on the IDO1 active site .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a [1,2,4]triazolo[4,3-a]pyrazine ring . This ring is considered an atypical heme-binding scaffold .

Scientific Research Applications

Antiproliferative Activity

- Synthesis and antiproliferative activity : The derivative of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, related to 4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, was studied for its antiproliferative activity. This compound, in its ester form, inhibited the proliferation of endothelial and tumor cells, suggesting potential in cancer research (Ilić et al., 2011).

Novel Synthetic Processes

- One-pot multicomponent synthesis : A study focused on the synthesis of substituted pyrazines and triazines, closely related to the chemical structure of interest, was reported. This signifies advancements in synthetic chemistry for compounds of similar nature (Thirupaiah & Vedula, 2014).

Potential as Receptor Antagonists or Pesticides

- Synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives : Compounds synthesized in this study were aimed to obtain potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds, indicating potential pharmaceutical and agricultural applications (Xiao et al., 2008).

Green Chemistry Synthesis

- Green solvent-free synthesis : Research on the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds demonstrates an approach towards more environmentally friendly chemical processes (Abdelhamid et al., 2016).

Application in Textile Industry

- Application to polyester fibers : Certain derivatives of the chemical structure have been applied to polyester fibers as disperse dyes, indicating its utility in the textile industry (Rangnekar, 2007).

Anticonvulsant Activity

- Synthesis and anticonvulsant activity : Studies on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines revealed potent anticonvulsant activity against seizures in rats, suggesting potential use in neurology (Kelley et al., 1995).

Anticancer and Antimicrobial Activities

- Synthesis and biological activities : The study of antipyrine-based heterocycles related to this compound showed anticancer and antimicrobial activities, expanding its potential in medical research (Riyadh et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in cell apoptosis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. It disrupts the intracellular signaling of A549 cells, a type of lung cancer cell . This disruption leads to a decrease in the expression of c-Met and VEGFR-2, which in turn inhibits the growth of these cells .

Pharmacokinetics

Similar compounds in the triazole class are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting a potential for good bioavailability .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also induces the late apoptosis of A549 cells . Furthermore, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner .

properties

IUPAC Name |

4-cyano-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O2/c15-7-9-1-3-10(4-2-9)13(21)17-8-11-18-19-12-14(22)16-5-6-20(11)12/h1-6H,8H2,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYEUDIQNYBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

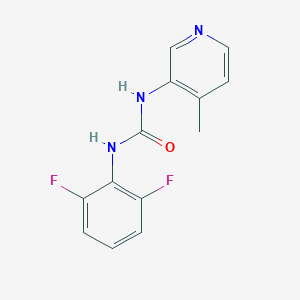

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

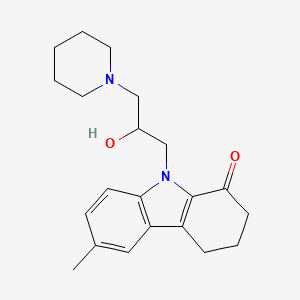

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

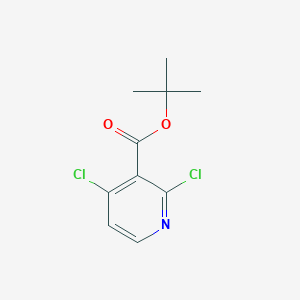

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)